Ranolazine

Description

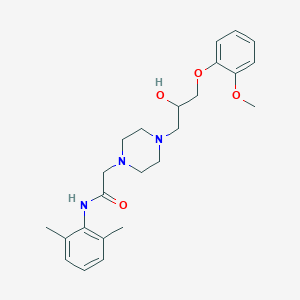

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045196 | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white solid | |

CAS No. |

95635-55-5, 142387-99-3 | |

| Record name | Ranolazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranolazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RANOLAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-124 | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ranolazine's Core Mechanism: A Deep Dive into Late Sodium Current Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine, a piperazine derivative, represents a significant departure from traditional anti-anginal therapies.[1][2][3] Its primary mechanism of action lies in the selective inhibition of the late inward sodium current (late INa) in cardiomyocytes.[2][4][5][6][7] This targeted action addresses a key pathological driver of ischemic heart disease: intracellular sodium and subsequent calcium overload.[1][2][5][8][9] Under ischemic conditions, an enhanced late INa leads to an accumulation of intracellular sodium, which in turn reverses the action of the sodium-calcium exchanger (NCX), causing a detrimental influx of calcium.[1][5][8] This calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and a pro-arrhythmic electrical environment.[2][4][9] By potently and selectively blocking the late INa, this compound mitigates these downstream effects, improving myocardial function and reducing ischemic symptoms without significantly altering heart rate or blood pressure.[2][4][5] This in-depth guide explores the molecular interactions, electrophysiological consequences, and experimental validation of this compound's unique mechanism of action.

The Pathophysiology of Late INa in Myocardial Ischemia

Under normal physiological conditions, the vast majority of voltage-gated sodium channels (Nav1.5 in the heart) inactivate within milliseconds of opening during the upstroke of the cardiac action potential. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or "late" sodium current (late INa).[5][10] In pathological states such as myocardial ischemia and heart failure, the magnitude of this late INa is significantly enhanced.[1][5][8][11]

This augmentation of late INa is a critical early event in the ischemic cascade. The sustained influx of sodium ions leads to an elevation of the intracellular sodium concentration ([Na+]i).[1][9] This increase in [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), promoting its reverse mode of operation.[1][8][9] Consequently, instead of extruding calcium from the cell, the NCX begins to import calcium, leading to intracellular calcium overload ([Ca2+]i).[1][2][5][9]

The deleterious consequences of this calcium overload are twofold:

-

Mechanical Dysfunction: Elevated diastolic [Ca2+]i impairs myocardial relaxation, leading to increased left ventricular diastolic stiffness and wall tension.[2][4] This increased stiffness compresses intramyocardial blood vessels, further compromising coronary blood flow and exacerbating ischemia.[3][4]

-

Electrical Instability: Calcium overload can trigger delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are known triggers for ventricular arrhythmias.[1][9]

This compound's Selective Inhibition of Late INa

This compound exerts its therapeutic effect by selectively inhibiting the late INa over the peak sodium current responsible for the rapid depolarization of the action potential.[6][12] This selectivity is crucial as it allows this compound to target the pathological current without significantly affecting normal cardiac conduction.

Molecular Binding and Site of Action

Studies involving site-directed mutagenesis have identified the binding site for this compound on the Nav1.5 channel. Evidence suggests that this compound interacts with the local anesthetic binding site within the pore of the channel, with residue F1760 in domain IV, segment 6 (DIV-S6) being a critical determinant of its blocking action.[13] A 2023 study further elucidated the structural basis of this interaction, showing that this compound binding induces an α–π transition in the S6 helix, which may be key to its inhibitory effect.[14] Interestingly, the block of Nav1.5 mechanosensitivity by this compound appears to occur through a different mechanism that does not involve this established binding site and may require partitioning into the lipid bilayer.[15][16][17]

Kinetics and State Dependence of Inhibition

The inhibition of late INa by this compound is concentration-, voltage-, and frequency-dependent.[1][8][9] This "use-dependent" block means that the inhibitory effect of this compound is enhanced at faster heart rates, a potentially beneficial property during tachycardia.[12][18] this compound preferentially binds to the open and inactivated states of the sodium channel, which are more prevalent during the action potential plateau when the late INa is active.[12] It slows the recovery from inactivation of the late INa, contributing to its use-dependent blocking effect.[12]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding this compound's inhibitory effects on various ion currents.

| Parameter | Channel/Current | Species/Cell Type | Value | Reference(s) |

| IC50 (Late INa) | Nav1.5 | Canine Ventricular Myocytes | 5.9 µM | [12] |

| Rabbit | 17 µM | [18] | ||

| LQT-3 Mutant (ΔKPQ and Y1795C) | HEK293 Cells | 15 µM | [13] | |

| R1623Q Mutant (Tonic, 0.1 Hz) | HEK293 Cells | 7.5 µM | [12] | |

| R1623Q Mutant (Use-dependent, 5 Hz) | HEK293 Cells | 1.9 µM | [12] | |

| IC50 (Peak INa) | Nav1.5 | Canine Ventricular Myocytes | 294 µM | [12][18] |

| Rabbit | 1,329 µM | [18] | ||

| LQT-3 Mutant (ΔKPQ and Y1795C) | HEK293 Cells | 135 µM | [13] | |

| Wild-Type (Tonic, 0.1 Hz) | HEK293 Cells | 430 µM | [12] | |

| Wild-Type (Use-dependent, 5 Hz) | HEK293 Cells | 154 µM | [12] | |

| IC50 (Other Currents) | IKr (hERG) | 11.5 - 12 µM | [19][20] | |

| Late ICa | 50 µM | [20] | ||

| INa/Ca | 91 µM | [9][20] | ||

| Peak ICa,L | 296 µM | [9][20] |

| Parameter | Effect | Magnitude | Condition | Reference(s) |

| Action Potential Duration (APD) | Prolongation (Epicardium) | Concentration-dependent | Normal Tissue | [20] |

| Abbreviation or Biphasic (M-cell) | Concentration-dependent | Normal Tissue | [20] | |

| Shortening | 23-27% | LQT-3 Mutant Myocytes | [13] | |

| QTc Interval | Prolongation | 2-6 ms | Clinical | [2][8][19] |

| Late INa Inhibition | Reduction | to 75.0% (10 µM) | HEK293 (Nav1.5) | [21][22] |

| to 58.4% (30 µM) | [21][22] |

Experimental Protocols for Measuring Late INa

The following provides a detailed methodology for a key experiment used to characterize the effects of this compound on the late sodium current.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the tonic and use-dependent block of late INa by this compound in a heterologous expression system.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably or transiently expressing the human cardiac sodium channel, Nav1.5 (wild-type or mutant variants like R1623Q for enhanced late INa), are cultured under standard conditions.

-

Cells are plated onto glass coverslips 24-48 hours before the experiment.

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (2-4 MΩ) filled with an internal solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

-

Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software.

Voltage-Clamp Protocol for Late INa Measurement:

-

The cell is held at a holding potential of -120 mV or -140 mV to ensure the removal of fast inactivation.[23][24]

-

A long depolarizing pulse (e.g., 300-2000 ms) to -20 mV or -10 mV is applied to elicit the sodium current.[21][22][23][24]

-

The late INa is measured as the average current during a specified window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse or at 200 ms into the pulse) to avoid contamination from the peak current.[21][22][23]

-

To assess use-dependence, a train of depolarizing pulses at varying frequencies (e.g., 0.1 Hz for tonic block, and 1, 2, and 5 Hz for use-dependent block) is applied.[12] The block is calculated by comparing the current amplitude in the presence of this compound to the control condition.

-

This compound is applied to the external solution at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows described in this guide.

Caption: Pathophysiological cascade of myocardial ischemia and the site of this compound intervention.

Caption: Experimental workflow for assessing this compound's effect on late INa.

Conclusion

This compound's mechanism of action, centered on the selective inhibition of the late sodium current, provides a targeted approach to mitigating the core ionic disturbances that drive myocardial ischemia.[1][7][8] By preventing intracellular sodium and subsequent calcium overload, this compound effectively reduces diastolic wall tension and electrical instability without the negative hemodynamic effects associated with traditional anti-anginal agents.[2][4][5] This in-depth understanding of its molecular interactions and electrophysiological consequences underscores its unique therapeutic profile and provides a solid foundation for further research and development in the management of ischemic heart disease and related arrhythmias.

References

- 1. Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 2. ahajournals.org [ahajournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CV Pharmacology | Late Sodium Current Blocker (this compound) [cvpharmacology.com]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. Update on this compound in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel mechanism for the treatment of angina, arrhythmias, and diastolic dysfunction: inhibition of late I(Na) using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the new anti-ischemia drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on evidence for treatment with this compound in stable angina | Swiss Medical Weekly [smw.ch]

- 12. Use-Dependent Block of Cardiac Late Na+ Current by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular basis of this compound block of LQT-3 mutant sodium channels: evidence for site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. This compound decreases mechanosensitivity of the voltage-gated sodium ion channel Na(v)1.5: a novel mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 19. ahajournals.org [ahajournals.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Modulation of the late sodium current by ATX-II and this compound affects the reverse use-dependence and proarrhythmic liability of IKr blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Electrophysiological Profile of Ranolazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal agent with a unique electrophysiological profile that distinguishes it from traditional therapies. Its primary mechanism of action involves the selective inhibition of the late inward sodium current (late INa), leading to a reduction in intracellular sodium and calcium overload, particularly under ischemic conditions.[1][2][3] This reduction in ionic dysregulation contributes to its anti-anginal effects without significantly altering heart rate or blood pressure.[2][4] Beyond its impact on the late INa, this compound exhibits a complex interaction with other cardiac ion channels, resulting in a multifaceted electrophysiological signature with antiarrhythmic potential.[5][6] This technical guide provides an in-depth analysis of the cellular electrophysiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Core Electrophysiological Effects of this compound

This compound's primary electrophysiological effect is the potent and selective inhibition of the late INa.[7][8][9] This current, although small under normal physiological conditions, is enhanced during pathological states such as ischemia, leading to an accumulation of intracellular sodium.[9] This sodium overload reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium and subsequent cellular dysfunction, including diastolic dysfunction and arrhythmias.[7][10] By inhibiting the late INa, this compound mitigates these downstream consequences.[8][10]

In addition to its primary target, this compound also modulates other key cardiac ion channels, including:

-

Rapidly activating delayed rectifier potassium current (IKr): this compound blocks the IKr, which is responsible for the repolarization phase of the cardiac action potential.[11][12] This blockade leads to a prolongation of the action potential duration (APD) and is reflected as a modest prolongation of the QT interval on the electrocardiogram (ECG).[6][13]

-

Slowly activating delayed rectifier potassium current (IKs): this compound has a weaker inhibitory effect on the IKs.[11][12]

-

L-type calcium current (ICa): At higher concentrations, this compound also inhibits the L-type calcium current.[11][12] This effect can counterbalance the APD-prolonging effect of IKr blockade.[11]

The net effect of this compound on the cardiac action potential is a complex interplay of these multiple ion channel interactions, which varies depending on the cardiac cell type and underlying pathological conditions.

Quantitative Data: Ion Channel Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, as determined by electrophysiological studies.

| Ion Current | IC50 (μM) | Species/Cell Type | Reference(s) |

| Late INa | 5.9 - 6.5 | Canine Ventricular Myocytes | [9][12] |

| IKr (hERG) | 11.5 - 106 | Canine Atrial/Ventricular Myocytes, Xenopus Oocytes | [5][11][12] |

| Peak ICa | ~300 | Canine Atrial Myocytes | [11][12] |

| Late ICa | 50 | Canine Ventricular Myocytes | [12] |

| IKs | 1700 (1.7 mM) | Xenopus Oocytes | [11] |

| Peak INa | 35 - 428 (voltage-dependent) | HEK-293 cells expressing NaV1.5 | [5] |

Table 1: Inhibitory Concentration (IC50) of this compound on Key Cardiac Ion Currents.

| Parameter | This compound Concentration (µM) | Effect | Cell Type | Reference(s) |

| Action Potential Duration (APD) | 10 | Prolongation | Epicardial Cells | [10] |

| Action Potential Duration (APD) | 10 | Abbreviation | M Cells | [10] |

| Transmural Dispersion of Repolarization (TDR) | 10 | No significant change or reduction | Canine Ventricular Wedge | [10] |

| QT Interval | Therapeutic Doses | Modest Prolongation (2-6 ms) | Human | [6] |

Table 2: Effects of this compound on Action Potential Parameters.

Key Experimental Methodologies

The following sections detail the typical experimental protocols used to investigate the cellular electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record ionic currents from isolated cardiac myocytes.

1. Cell Isolation:

-

Canine or other suitable animal hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with a collagenase-containing solution to digest the extracellular matrix.

-

Ventricular or atrial tissue is minced and gently agitated to release individual myocytes.

-

Myocytes are stored in a Tyrode's solution at room temperature.

2. Electrophysiological Recording:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Borosilicate glass micropipettes with a tip resistance of 1-5 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of ionic currents using a patch-clamp amplifier.

3. Voltage-Clamp Protocols:

-

Specific voltage-clamp protocols are applied to isolate and measure individual ion currents (e.g., late INa, IKr, ICa). These protocols involve holding the membrane potential at a specific level and applying a series of voltage steps or ramps.

-

For late INa measurement, a train of depolarizing pulses is often used, and the current is measured during the late phase of the pulse. Tetrodotoxin (TTX) can be used to isolate the sodium current component.[12]

-

For IKr, a depolarizing pulse is followed by a repolarizing step to elicit a "tail current," the amplitude of which is proportional to the channel conductance.

-

This compound is applied at various concentrations to the external solution to determine its inhibitory effects and calculate the IC50 value.

Arterially Perfused Ventricular Wedge Preparation

This ex vivo model allows for the study of this compound's effects on the transmural electrophysiology of the ventricular wall.

1. Preparation:

-

A wedge of tissue from the canine left ventricle, including the epicardium, mid-myocardium (M-cells), and endocardium, is dissected.

-

The wedge is cannulated via a small artery and arterially perfused with a cardioplegic solution, followed by oxygenated Tyrode's solution.

2. Recording:

-

Transmembrane action potentials are recorded from the epicardial and M-cell layers using floating glass microelectrodes.

-

A pseudo-electrocardiogram (ECG) is simultaneously recorded from the perfusion bath.

-

The preparation is paced at a constant cycle length.

3. Drug Application:

-

This compound is added to the perfusate at increasing concentrations.

-

Changes in action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90), transmural dispersion of repolarization (TDR), and the QT interval on the pseudo-ECG are measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its electrophysiological characterization.

Caption: this compound's primary mechanism of action.

References

- 1. Cardioprotective Effect of this compound in the Process of Ischemia-reperfusion in Adult Rat Cardiomyocytes - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. researchgate.net [researchgate.net]

- 3. medium.com [medium.com]

- 4. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]

- 5. Electrophysiological Basis for the Antiarrhythmic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the new anti-ischemia drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on Tp‐e interval, Tp‐e/QTc, and P‐wave dispersion in patients with stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. This compound improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cinc.org [cinc.org]

Ranolazine's Impact on Myocardial Metabolism and Energetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine is an anti-anginal agent with a unique mechanism of action that extends beyond traditional hemodynamic effects. Its primary therapeutic benefit in the context of myocardial ischemia is increasingly attributed to its profound influence on cellular metabolism and energetics. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its impact on myocardial substrate utilization, ATP production, and the underlying signaling pathways. Quantitative data from key studies are summarized, experimental protocols are detailed, and complex interactions are visualized to offer a comprehensive resource for the scientific community. The central tenet of this compound's metabolic modulation lies in its ability to shift the heart's energy preference from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation, a critical adaptation in the oxygen-deprived ischemic myocardium.

Core Mechanism of Action: Inhibition of the Late Sodium Current

This compound's primary pharmacological action is the inhibition of the late inward sodium current (INa,late) in cardiomyocytes.[1][2][3][4][5] Under ischemic conditions, the INa,late is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[1][3][6] This sodium overload subsequently promotes the reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in an influx of calcium and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[3][6][7] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in ischemia, including increased diastolic wall tension and a greater oxygen demand.[1][5][7] By inhibiting the INa,late, this compound mitigates the rise in [Na+]i and, consequently, the [Ca2+]i overload, thereby improving diastolic function and reducing myocardial oxygen consumption without significantly altering heart rate or blood pressure.[1][2][5][6]

Modulation of Myocardial Substrate Metabolism

A pivotal aspect of this compound's cardioprotective effect is its ability to modulate the heart's energy substrate preference. In the healthy heart, fatty acid β-oxidation is the primary source of ATP. However, this process is less oxygen-efficient compared to glucose oxidation.[8][9][10] During ischemia, the shift towards the more oxygen-sparing pathway of glucose oxidation is a crucial adaptive response. This compound facilitates this metabolic switch.[3][8][9][10]

Stimulation of Glucose Oxidation

Multiple studies have demonstrated that this compound stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic hearts.[11][12][13] This effect is largely attributed to the activation of the pyruvate dehydrogenase (PDH) complex, the rate-limiting enzyme in glucose oxidation.[11][12][14] Evidence suggests that this compound's activation of PDH is indirect.[14] By partially inhibiting fatty acid β-oxidation, this compound is thought to reduce the mitochondrial levels of acetyl-CoA, a key inhibitor of PDH.[14][15] The reduction in acetyl-CoA disinhibits PDH, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the Krebs cycle for complete oxidation.[14]

Inhibition of Fatty Acid Oxidation

The role of this compound as a direct inhibitor of fatty acid oxidation (FAO) has been a subject of investigation. Some studies propose that this compound acts as a partial inhibitor of FAO, potentially by inhibiting the enzyme 3-ketoacyl-coenzyme A thiolase.[9][16][17] This inhibition leads to a decrease in fatty acid metabolism and a corresponding increase in glucose utilization.[8][9][10] However, other studies have questioned whether this compound inhibits FAO at clinically relevant concentrations, suggesting that its cardioprotective effects may be independent of direct FAO inhibition.[18][19]

References

- 1. Mechanism of action of the new anti-ischemia drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 5. CV Pharmacology | Late Sodium Current Blocker (this compound) [cvpharmacology.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound. A metabolic modulator for the treatment of chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Partial Fatty Acid Oxidation Inhibitor, its Potenti...: Ingenta Connect [ingentaconnect.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. This compound increases active pyruvate dehydrogenase in perfused normoxic rat hearts: evidence for an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. A comparison between this compound and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

Ranolazine's Role in Modulating Intracellular Calcium Overload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms by which ranolazine, an anti-anginal agent, modulates intracellular calcium overload in cardiomyocytes. The primary focus is on its selective inhibition of the late inward sodium current (INaL) and the subsequent downstream effects on the sodium-calcium exchanger (NCX) and intracellular calcium homeostasis. This document summarizes key quantitative data, details experimental protocols for investigating these mechanisms, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

Under pathological conditions such as myocardial ischemia, a persistent or "late" component of the inward sodium current (INaL) is enhanced.[1][2] This sustained sodium influx leads to an accumulation of intracellular sodium ([Na+]i). The elevated [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing it to pump sodium out of the cell and calcium into the cell.[1][3] This influx of calcium, coupled with impaired calcium handling by the sarcoplasmic reticulum, results in intracellular calcium overload ([Ca2+]i overload).[2][3] Calcium overload contributes to diastolic dysfunction, electrical instability, and arrhythmias.[2]

This compound's primary mechanism of action is the potent and selective inhibition of the late sodium current (INaL).[4][5] By blocking this current, this compound reduces the pathological increase in intracellular sodium concentration.[3][6] This, in turn, prevents the reversal of the sodium-calcium exchanger and mitigates the subsequent calcium overload.[3][4] Unlike many other cardiovascular drugs, this compound's effects are largely independent of changes in heart rate or blood pressure.[3][7]

Quantitative Data: this compound's Ion Channel Affinity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, providing a quantitative basis for its mechanism of action and selectivity.

| Ion Channel | IC50 (µM) | Cell Type/Species | Comments | Reference(s) |

| Late Sodium Current (INaL) | 5.9 - 7.5 | Canine Ventricular Myocytes, HEK293 cells expressing R1623Q mutant | Tonic block. | [8][9][10] |

| 1.9 - 2.2 | HEK293 cells expressing R1623Q mutant | Use-dependent block at 2-5 Hz. | [9] | |

| 6.5 | Canine Ventricular Myocytes from failing hearts | [11][12] | ||

| Peak Sodium Current (INa) | 244 - 430 | Canine Ventricular Myocytes from failing hearts, HEK293 cells (WT) | Tonic block. | [9][11][12] |

| 25 - 154 | HEK293 cells (WT and R1623Q mutant) | Use-dependent block at 5 Hz. | [9][12] | |

| Rapid Delayed Rectifier Potassium Current (IKr) | 11.5 - 12 | Canine Ventricular Myocytes, General | [8][10][13] | |

| Late L-type Calcium Current (late ICa,L) | 50 | Canine Ventricular Myocytes | [8][10][12] | |

| Peak L-type Calcium Current (ICa,L) | 296 | Canine Ventricular Myocytes | [8][10][12] | |

| Sodium-Calcium Exchanger Current (INCX) | 91 | Canine Ventricular Myocytes | [8][10] |

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound modulates intracellular calcium overload.

This compound's mechanism of action in mitigating calcium overload.

Experimental Protocols

Measurement of Late Sodium Current (INaL) using Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on the late sodium current in isolated cardiomyocytes.

4.1.1. Materials

-

Isolated ventricular myocytes (e.g., from canine or rabbit hearts).

-

Patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

-

Borosilicate glass capillaries for pipette fabrication.

-

Perfusion system.

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (in DMSO).

4.1.2. Procedure

-

Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Prepare external and internal solutions as described above.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single, healthy myocyte.

-

Record baseline INaL using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV to ensure channel availability, followed by a depolarizing pulse to -20 mV for 200-500 ms. The late component of the current is measured during the last 100-200 ms of the depolarizing pulse.

-

Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).

-

After a steady-state effect is reached (typically 3-5 minutes), record INaL again in the presence of the drug.

-

Wash out the drug with the control external solution to assess the reversibility of the effect.

-

Analyze the data by measuring the amplitude of the late current before, during, and after drug application.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM Imaging

This protocol outlines the measurement of intracellular calcium dynamics in response to pathological stimuli and the effect of this compound.

4.2.1. Materials

-

Isolated ventricular myocytes or cultured cardiac cell lines.

-

Fluorescence microscopy system equipped for ratiometric imaging.

-

Fura-2 AM (acetoxymethyl ester) stock solution (in DMSO).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Anemone toxin II (ATX-II) or other agent to induce INaL and subsequent calcium overload.

-

This compound stock solution.

4.2.2. Procedure

-

Plate isolated myocytes or cardiac cells on glass-bottom dishes.

-

Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye loading.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature, protected from light.

-

Wash the cells twice with fresh HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

-

Mount the dish on the microscope stage and perfuse with HBSS.

-

Record baseline ratiometric fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Induce calcium overload by perfusing with a solution containing ATX-II (e.g., 5 nM).

-

Once a stable increase in the 340/380 ratio is observed, perfuse with a solution containing both ATX-II and this compound to assess the drug's effect on reducing calcium overload.

-

Analyze the data by calculating the ratio of fluorescence intensities (F340/F380) over time, which is proportional to the intracellular calcium concentration.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cardiomyocyte function.

Experimental workflow for assessing this compound's effects.

Conclusion

This compound effectively mitigates intracellular calcium overload primarily through the selective inhibition of the late sodium current. This targeted action prevents the pathological cascade of sodium accumulation and subsequent reverse-mode operation of the sodium-calcium exchanger, thereby preserving normal calcium homeostasis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and similar compounds in cardiovascular diseases characterized by dysregulated intracellular calcium.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound in Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. This compound: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Pharmacologic modulation of intracellular Na+ concentration with this compound impacts inflammatory response in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use-dependent block of cardiac late Na(+) current by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological Basis for the Antiarrhythmic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Discovery and Initial Synthesis of Ranolazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication notable for its unique mechanism of action that does not rely on reducing heart rate or blood pressure.[1][2] Initially developed by Syntex Inc. starting in 1985, and later licensed and brought to market by CV Therapeutics, this compound represents a significant advancement in the management of chronic stable angina.[1] This technical guide provides an in-depth exploration of the discovery and, critically, the initial synthesis of the this compound compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways.

The Evolving Understanding of this compound's Mechanism of Action

The initial hypothesis for this compound's therapeutic effect was the inhibition of fatty acid oxidation, which would shift cardiac energy metabolism towards the more oxygen-efficient glucose oxidation.[3][4] However, further investigation revealed that the concentrations required to achieve this effect were significantly higher than therapeutic plasma concentrations.[5] The contemporary and widely accepted mechanism of action is the selective inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][6][7]

Under ischemic conditions, the late INaL is enhanced, leading to an intracellular sodium overload.[3][4] This, in turn, promotes calcium influx via the reverse mode of the sodium-calcium exchanger, resulting in diastolic wall tension, reduced coronary blood flow, and increased oxygen demand.[6][7] By inhibiting the late INaL, this compound mitigates these pathological ionic imbalances, thereby reducing the oxygen consumption of the heart without altering heart rate or blood pressure.[6][8]

Initial Synthesis of this compound

The seminal synthesis of this compound is detailed in U.S. Patent 4,567,264.[9] The synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final compound. The overall synthetic scheme can be visualized as a convergent synthesis.

Experimental Protocols

The following protocols are based on the initial synthetic methods described in the literature.[9][10][11]

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

-

Methodology: To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., toluene), triethylamine is added as a base. The mixture is cooled to 0°C. Chloroacetyl chloride is then added dropwise while maintaining the temperature. The reaction is stirred for approximately 4 hours at 0°C. After the reaction is complete, the mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[10]

Step 2: Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

-

Methodology: The 2-chloro-N-(2,6-dimethylphenyl)acetamide from Step 1 is dissolved in ethanol. An excess of piperazine is added to the solution. The mixture is heated to reflux and maintained for approximately 2 hours. After cooling, the solvent is evaporated, and the residue is treated with water and extracted with a suitable organic solvent. The organic layer is then dried and concentrated to yield the piperazinyl amide intermediate.[10]

Step 3: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

-

Methodology: 2-Methoxyphenol is reacted with an excess of epichlorohydrin in the presence of sodium hydroxide. A mixture of dioxane and water is used as the solvent. The reaction is typically carried out at room temperature or with gentle heating. After the reaction, the organic layer is separated, washed, dried, and concentrated. The resulting crude epoxide is often purified by distillation under reduced pressure.[8][9]

Step 4: Final Condensation to Yield this compound

-

Methodology: The N-(2,6-dimethylphenyl)-1-piperazineacetamide from Step 2 and the 1-(2-methoxyphenoxy)-2,3-epoxypropane from Step 3 are dissolved in a solvent such as isopropanol or a mixture of methanol and toluene.[10][12] The solution is heated to reflux for several hours (e.g., 3 hours).[10] Upon completion, the solvent is removed by evaporation. The crude this compound can then be purified by chromatography or by conversion to its dihydrochloride salt by treatment with hydrochloric acid in methanol, followed by recrystallization.[10][12]

Quantitative Data from Initial Synthesis

The following table summarizes the reported yields for the key steps in the initial synthesis of this compound.

| Step | Reactants | Product | Reported Yield | Reference |

| 1. Amide Formation | 2,6-Dimethylaniline, Chloroacetyl chloride | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 82% | [10] |

| 2. Piperazine Condensation | 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Piperazine | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | — | [10] |

| 3. Epoxide Formation | 2-Methoxyphenol, Epichlorohydrin | 1-(2-Methoxyphenoxy)-2,3-epoxypropane | 80% | [8] |

| 4. Final Condensation (as dihydrochloride salt) | N-(2,6-Dimethylphenyl)-1-piperazineacetamide, 1-(2-Methoxyphenoxy)-2,3-epoxypropane | This compound Dihydrochloride | 73% | [10] |

Note: Yields can vary based on specific reaction conditions and purification methods.

Conclusion

The discovery and synthesis of this compound mark a significant achievement in cardiovascular pharmacology. Its unique mechanism of action as a selective inhibitor of the late inward sodium current provides a valuable therapeutic option for patients with chronic angina. The initial multi-step synthesis, while requiring careful control of reaction conditions, established a viable pathway to produce this complex molecule. Subsequent research has focused on optimizing these synthetic routes to improve yields and reduce impurities, reflecting the ongoing innovation in pharmaceutical process chemistry.[8][13] This guide provides a foundational understanding of the core chemistry and pharmacology that underpins this compound's role in modern medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ijnrd.org [ijnrd.org]

- 5. This compound: A New Approach to Treating an Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the new anti-ischemia drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. US20110151258A1 - Preparation of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of this compound [chinjmap.com]

- 12. patents.justia.com [patents.justia.com]

- 13. WO2011160396A1 - Method for preparation of this compound - Google Patents [patents.google.com]

Ranolazine's Impact on Mitochondrial Function and Oxidative Stress: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the mechanisms by which ranolazine influences mitochondrial bioenergetics and cellular oxidative stress. It synthesizes findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a clinically approved antianginal agent primarily used for the management of chronic stable angina pectoris.[1][2] Its therapeutic efficacy was initially attributed to its ability to modulate cardiac metabolism by partially inhibiting fatty acid β-oxidation, thereby shifting the heart's energy preference towards glucose oxidation, a more oxygen-efficient process.[2][3][4] However, a principal mechanism of action, particularly at therapeutic concentrations, is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[5][6][7] By blocking the late INaL, this compound mitigates the intracellular sodium and subsequent calcium overload that occurs during ischemic conditions, leading to improved diastolic function and reduced myocardial oxygen demand.[6][7] Emerging evidence, which will be the focus of this guide, indicates that this compound's cardioprotective and broader cellular effects are also intricately linked to its influence on mitochondrial function and the attenuation of oxidative stress.[8][9][10]

This compound's Effect on Mitochondrial Function

This compound exerts a multifaceted influence on mitochondria, the central hubs of cellular energy metabolism. Its effects range from direct interaction with respiratory chain components to indirect preservation of mitochondrial integrity under pathological conditions.

Inhibition of Mitochondrial Respiratory Complex I

Several studies have suggested that this compound can inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][8][11] This action is thought to be more pronounced in damaged or uncoupled mitochondria.[8][12] In energetically coupled mitochondria, this compound is a weak inhibitor of Complex I.[8][12] However, in uncoupled mitochondria, its inhibitory effect is more potent.[8][12] The proposed mechanism for this difference is that the lower membrane potential and more acidic environment of uncoupled mitochondria may favor the protonation and uptake of this compound, or that only the charged form of the drug is inhibitory.[8] By transiently inhibiting Complex I during ischemia, this compound may reduce the generation of reactive oxygen species (ROS) at Complex III, thereby mitigating downstream oxidative damage.[6] However, some studies have shown no direct evidence of this compound blocking Complex I in intact heart models, suggesting that its protective effects on the complex are likely indirect.[8][11]

Modulation of Fatty Acid β-Oxidation

This compound is recognized as a partial inhibitor of fatty acid β-oxidation (FAO).[2][3][4] Specifically, it has been shown to inhibit 3-ketoacyl coenzyme A thiolase, a key enzyme in the FAO pathway.[5] By curbing FAO, this compound encourages a metabolic shift towards glucose oxidation. This is advantageous during ischemia because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2][4] This metabolic modulation helps preserve myocardial function under oxygen-limited conditions.

Preservation of Mitochondrial Integrity and Function

This compound indirectly preserves mitochondrial integrity, particularly during ischemia-reperfusion (IR) injury. The primary mechanism for this protection is the reduction of cytosolic and subsequent mitochondrial calcium overload.[1][6][8] By inhibiting the late INaL, this compound prevents the reversal of the Na+/Ca2+ exchanger, thereby limiting excessive calcium influx into the mitochondria.[6] This mitigation of mitochondrial calcium overload helps to:

-

Delay the opening of the mitochondrial permeability transition pore (mPTP): this compound-treated hearts show increased resistance to mPTP opening.[1][8]

-

Reduce cytochrome c release: By stabilizing the outer mitochondrial membrane, this compound limits the release of pro-apoptotic factors like cytochrome c.[1][8]

-

Maintain mitochondrial homeostasis: In skeletal muscle cells, this compound has been shown to maintain mitochondrial homeostasis during differentiation.[9][13]

Furthermore, in a rat model of atrial fibrillation, this compound was found to restore mitochondrial function by improving mitochondrial membrane potential, increasing ATP production, and restoring the activities of Complex I and III.[14]

This compound's Effect on Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to cellular damage in various cardiovascular diseases. This compound has demonstrated significant antioxidant properties.

Reduction of Reactive Oxygen Species (ROS) Production

A primary consequence of mitochondrial dysfunction, particularly during IR injury, is the excessive production of ROS.[8] this compound has been shown to reduce ROS generation through several mechanisms:

-

Indirectly via reduced calcium overload: By preventing mitochondrial calcium overload, this compound diminishes a key trigger for ROS production.[1][6][8]

-

Modulation of Complex I activity: A transient inhibition of Complex I can decrease electron leakage and subsequent superoxide formation at Complex III.[6]

-

Direct antioxidant effects: Studies have shown that this compound can directly decrease the levels of various ROS and reactive nitrogen species (RNS), protecting skeletal muscle from oxidative damage in aged mice.[15] In H9c2 cardiomyocytes, this compound treatment alone decreased oxidative stress markers.[16]

Enhancement of Antioxidant Defenses

Beyond reducing ROS production, this compound appears to bolster the cell's intrinsic antioxidant capabilities. In primary cultured astrocytes, this compound increased the expression of the antioxidant protein Cu/Zn-SOD (Superoxide Dismutase 1).[17] Similarly, in a study on H9c2 cardiomyocytes, this compound increased the levels of antioxidant markers such as total thiol (T-SH), catalase (CAT) activity, and total antioxidant capacity (TAC).[16] An in vivo study using a chick embryo model also demonstrated that this compound enhances total antioxidant capacity.[18]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various mitochondrial and oxidative stress parameters as reported in the cited literature.

Table 1: this compound's Effect on Mitochondrial Parameters

| Parameter | Model System | This compound Concentration | Observed Effect | Reference |

| Complex I Inhibition (pIC50) | Isolated rat heart mitochondria (uncoupled/broken) | 3-50 µM | Inhibition of NADH oxidation | [12] |

| Complex I Inhibition (pIC50) | Isolated rat heart mitochondria (coupled) | > 300 µM | Weak inhibition of respiration with NAD+-linked substrates | [12] |

| 3-Keto Thiolase Activity | Normal rat hearts | 100 µM | 27% inhibition | [5] |

| Coronary Flow (post-ischemia) | Isolated guinea pig hearts | 5 µM | Significantly higher flow vs. control (7.8±0.5 vs. 5.5±0.3 ml/g/min at 120 min reperfusion) | [8] |

| Infarct Size | Isolated guinea pig hearts | 5 µM | Smaller infarct size compared to control group | [1][8] |

Table 2: this compound's Effect on Oxidative Stress Markers

| Parameter | Model System | This compound Concentration | Observed Effect | Reference |

| ROS/RNS Production | Aged sarcopenic mice | Not specified | Markedly decreased DHE-positive area, 4-HNE, and 3-NT levels | [15] |

| ROS Synthesis | C2C12 myoblasts | 10 µM | Decreased ROS synthesis at 24h of proliferation | [9] |

| Cu/Zn-SOD Expression | Primary cultured astrocytes | 10-6 M | Increased expression of Cu/Zn-SOD | [17] |

| Malondialdehyde (MDA) | H9c2 cardiomyocytes | Not specified | Decreased MDA levels | [16] |

| Total Antioxidant Capacity (TAC) | H9c2 cardiomyocytes | Not specified | Increased TAC | [16] |

| Total Antioxidant Capacity (TAC) | Chick Embryo Model | 10-4 M and 10-5 M | Significantly increased TAC levels compared to control | [18] |

| Malondialdehyde (MDA) | CAD patients with LV dysfunction | 500 mg twice daily for 6 months | Decreased from baseline (to 3.4±0.8 nmol/dl) whereas it increased in controls | [19] |

Visualization of Pathways and Workflows

Signaling Pathway: this compound's Cardioprotection in Ischemia-Reperfusion

Caption: this compound's cardioprotective mechanism via inhibition of the late sodium current.

Experimental Workflow: Mitochondrial Respiration Analysis

Caption: Workflow for assessing mitochondrial respiration using high-resolution respirometry.

Experimental Workflow: Cellular ROS Detection

References

- 1. This compound reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Partial Fatty Acid Oxidation Inhibitor, its Potential Benefit in Angina and Other Cardiovascular Disorders | Bentham Science [benthamscience.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Safety and Efficacy of this compound for the Treatment of Chronic Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of this compound in heart failure: From cellular to clinic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Damage to mitochondrial complex I during cardiac ischemia reperfusion injury is reduced indirectly by anti-anginal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antianginal agent this compound is a weak inhibitor of the respiratory complex I, but with greater potency in broken or uncoupled than in coupled mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound improves oxidative stress and mitochondrial function in the atrium of acetylcholine-CaCl2 induced atrial fibrillation rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Counteracts Strength Impairment and Oxidative Stress in Aged Sarcopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europeanreview.org [europeanreview.org]

- 17. Anti-inflammatory and antioxidant effects of this compound on primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound on angiogenesis and oxidant-antioxidant balance: an in vivo experimental model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Is the Pleotropic Effect of this compound is Due to its Antioxidant Action - Indian Journal of Cardiovascular Disease in Women [ijcdw.org]

The Pharmacokinetics and Pharmacodynamics of Ranolazine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an antianginal agent with a unique pharmacological profile that distinguishes it from traditional therapies.[1][2] Its primary mechanism of action involves the inhibition of the late inward sodium current (INaL), which is augmented during pathological conditions such as myocardial ischemia.[3][4][5] This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger, ultimately improving myocardial relaxation and reducing oxygen consumption without significantly altering heart rate or blood pressure.[1][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as elucidated in various preclinical animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound's primary pharmacodynamic effect is the selective inhibition of the late sodium current (INaL) over the peak sodium current (INaT).[8] This selectivity is crucial as it allows this compound to target the pathological increase in INaL associated with conditions like ischemia and heart failure, with minimal impact on the normal cardiac action potential upstroke.[5][8]

Signaling Pathway of this compound's Cardioprotective Effects

The inhibition of the late sodium current by this compound initiates a cascade of events that mitigate the detrimental effects of myocardial ischemia.[3][6] Under ischemic conditions, an enhanced late sodium current leads to an accumulation of intracellular sodium.[3] This, in turn, promotes the reverse mode of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent intracellular calcium overload.[3][9] Calcium overload is a key contributor to diastolic dysfunction, arrhythmias, and myocardial injury.[6][10] this compound, by blocking the late sodium current, prevents this cascade, thereby reducing calcium overload and its pathological consequences.[9][10]

Quantitative Pharmacodynamic Data in Animal Models

The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels in different animal models, highlighting its selectivity for the late sodium current.

| Ion Current | Animal Model/Cell Type | IC50 (µM) | Reference |

| Late INa (INaL) | Canine Ventricular Myocytes | 6.5 | [8] |

| Late INa (INaL) | Canine Ventricular Myocytes | 5.9 | [11] |

| Peak INa (INaT) | Canine Ventricular Myocytes | 294 | [8] |

| Rapidly Activating Delayed-Rectifier K+ Current (IKr) | Canine Ventricular Myocytes | 12 | [12] |

| Rapidly Activating Delayed-Rectifier K+ Current (IKr) | Canine Ventricular Myocytes | 11.5 | [11] |

| Late L-type Ca2+ Current (late ICa,L) | Canine Ventricular Myocytes | 50 | [11][12] |

| Peak L-type Ca2+ Current (peak ICa,L) | Canine Ventricular Myocytes | 296 | [11][13] |

| Na+/Ca2+ Exchanger Current (INCX) | Canine Ventricular Myocytes | 91 | [11] |

| Reverse Mode NCX1.1 Current | Ventricular Myocytes | 1.7 | [9] |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which informs dosing regimens for further preclinical and clinical studies.

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic parameters of this compound following oral administration in rats.

| Parameter | Value (Non-Diabetic) | Value (Diabetic) | Unit | Reference |

| Dose | 80 | 80 | mg/kg | [14] |

| Cmax | 1911.25 ± 975.90 | 899.94 ± 387.85 | ng/mL | [14] |

| Tmax | 1 ± 0.55 | 1 ± 0.00 | hr | [14] |

| AUC0-12 | 8036.50 ± 2377.93 | 3164.33 ± 501.87 | ng·hr/mL | [14] |

| Vd | 60.77 ± 2.32 | 133.70 ± 2.81 | L/kg | [14] |

| CL | 9.91 ± 4.83 | 21.80 ± 5.00 | L/hr/kg | [14] |

A study in rats also revealed a significant gender difference in this compound pharmacokinetics, with female rats showing approximately 2- to 3-fold higher drug exposure (Cmax and AUC) compared to male rats.[15] Furthermore, stereoselective pharmacokinetic analysis in rats demonstrated that after oral administration of racemic this compound, the Cmax and AUC0-t values of R-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of S-(-)-ranolazine.[16]

Pharmacokinetic Parameters of this compound in Dogs

The following table presents pharmacokinetic parameters of this compound in Beagle dogs following intravenous and oral administration.

| Parameter | Intravenous (25 mg/kg) | Oral (25 mg/kg) | Unit | Reference |

| Cmax | - | 4.32 ± 1.25 | µg/mL | [17] |

| Tmax | - | 1.0 ± 0.6 | hours | [17] |

| t1/2 | 5.67 | 7.31 | hours | [17] |

| Absolute Bioavailability | - | 72.6 ± 15.6 | % | [17] |

Key Experimental Protocols in Animal Models

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summaries of key experimental protocols used to evaluate this compound in animal models.

Ischemia-Reperfusion Injury Model in Rats

This model is used to assess the cardioprotective effects of this compound against injury caused by a temporary cessation and subsequent restoration of blood flow to the heart.[10][18]

Protocol Summary:

-

Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

-

Instrumentation: A balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and end-diastolic pressure (LVEDP). Intracellular calcium ([Ca2+]i) can be measured using fluorescent indicators like Fura-2.[18]

-

Ischemia-Reperfusion: After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).[18]

-

This compound Administration: this compound is added to the perfusion buffer before the ischemic period to assess its protective effects.[10][18]

-

Endpoints: Recovery of LVDP, changes in LVEDP, and levels of intracellular calcium are measured to evaluate the extent of myocardial injury and the effect of this compound.[10][18]

Heart Failure Model in Dogs

This model is utilized to investigate the effects of this compound on the electrophysiological and contractile abnormalities associated with heart failure.[8][20]

Protocol Summary:

-

Induction of Heart Failure: Chronic heart failure is induced in dogs by multiple sequential intracoronary microembolizations or by rapid ventricular pacing.[8][20]

-

Myocyte Isolation: After the development of heart failure, ventricular myocytes are isolated from the hearts for in vitro studies.[8][20]

-

Electrophysiological Recordings: Action potentials and ion currents (e.g., INaL, INaT) are recorded using the patch-clamp technique.[8][20]

-

Contraction Measurements: Myocyte contraction and relaxation are measured using video edge detection.[20]

-

This compound Application: this compound is applied to the isolated myocytes at various concentrations to determine its effects on action potential duration, ion currents, and contractility.[8][20]

-

Endpoints: Changes in action potential duration, reduction in the amplitude of the late sodium current, and improvement in myocyte contraction and relaxation are key outcome measures.[8][20]

Arrhythmia Models

Various animal models are employed to study the anti-arrhythmic properties of this compound.[13][21][22]

Protocol Summary (Monocrotaline-Induced Pulmonary Hypertension in Rats):

-

Model Induction: Four-week-old Wistar rats are injected with monocrotaline (50 mg/kg) to induce pulmonary hypertension and right atrial remodeling.[21]

-

Ex Vivo Atrial Studies: After 14 days, the right atrium is isolated and subjected to burst pacing to induce arrhythmias.[21]

-

This compound Treatment: The effect of this compound on the incidence and duration of arrhythmias is assessed by adding it to the organ bath in a concentration-dependent manner.[21]

-

Endpoints: The primary endpoint is the reduction in the inducibility of atrial arrhythmias.[21]

Protocol Summary (Drug-Induced Long QT Syndrome in Guinea Pigs):

-

Model Induction: Long QT syndrome and associated arrhythmias (Torsades de Pointes) are induced in isolated guinea pig hearts by perfusion with agents that either increase the late sodium current (e.g., anemone toxin-II, ATX-II) or block the delayed rectifier potassium current (IKr).[13][22]

-

Electrophysiological Recordings: Epicardial monophasic action potentials and ECGs are recorded.[22]

-

This compound Intervention: this compound is administered to assess its ability to suppress early afterdepolarizations (EADs) and ventricular tachycardia.[13][22]

-

Endpoints: The key outcomes are the shortening of the action potential duration and the prevention or termination of arrhythmias.[13][22]

Conclusion

Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. The consistent finding across these studies is this compound's selective inhibition of the late sodium current, which translates into significant cardioprotective effects in models of ischemia, heart failure, and arrhythmia. The quantitative data on its potency and selectivity, combined with detailed experimental protocols, provide a solid foundation for its clinical application and for the future development of novel therapies targeting the late sodium current. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound.

References

- 1. This compound: an anti-anginal drug with further therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Anti-Anginal Drugs: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]